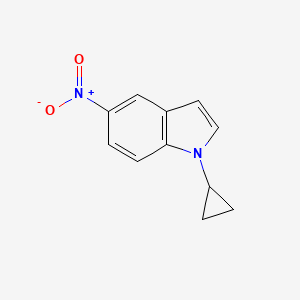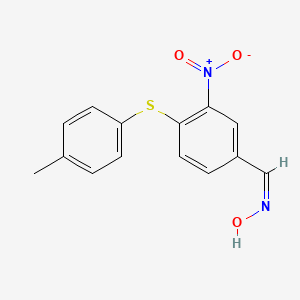
(E)-3-nitro-4-(p-tolylthio)benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Nitro-4-(p-tolylthio)benzaldehyde oxime is an organic compound characterized by the presence of a nitro group, a thioether linkage, and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-nitro-4-(p-tolylthio)benzaldehyde oxime typically involves the reaction of 3-nitro-4-(p-tolylthio)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate aldoxime, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve the use of catalysts to improve reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions: (E)-3-Nitro-4-(p-tolylthio)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxime group under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxime derivatives.
科学的研究の応用
(E)-3-Nitro-4-(p-tolylthio)benzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-3-nitro-4-(p-tolylthio)benzaldehyde oxime involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
3-Nitrobenzaldehyde oxime: Lacks the thioether linkage, making it less hydrophobic.
4-(p-Tolylthio)benzaldehyde oxime: Lacks the nitro group, reducing its redox activity.
3-Nitro-4-(p-tolylthio)benzaldehyde: Lacks the oxime group, affecting its ability to form metal complexes.
Uniqueness: (E)-3-Nitro-4-(p-tolylthio)benzaldehyde oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C14H12N2O3S |
|---|---|
分子量 |
288.32 g/mol |
IUPAC名 |
(NZ)-N-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H12N2O3S/c1-10-2-5-12(6-3-10)20-14-7-4-11(9-15-17)8-13(14)16(18)19/h2-9,17H,1H3/b15-9- |
InChIキー |
GLQPVPOASIGPKW-DHDCSXOGSA-N |
異性体SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
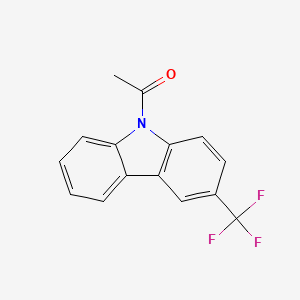
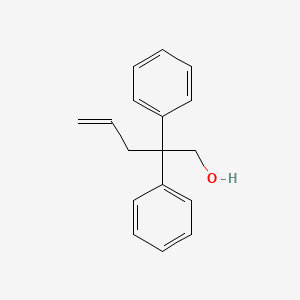
![9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14116010.png)
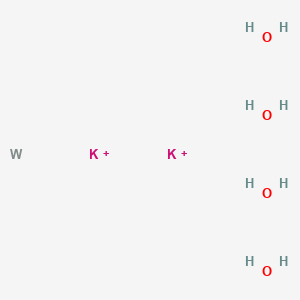
![N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116020.png)
![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14116024.png)


![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/structure/B14116029.png)


